molecular formula C18H12F3N3O B15172587 N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057090-00-2

N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B15172587
CAS No.: 1057090-00-2
M. Wt: 343.3 g/mol
InChI Key: RRRXOPDNVYLSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic small molecule with a molecular formula of C18H12F3N3O and a molecular weight of 343.31 g/mol . This compound features a pyridine-3-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological activities and its presence in compounds investigated for various therapeutic targets . The molecular structure incorporates a 3-(trifluoromethyl)phenyl moiety, a functional group of significant interest in modern drug discovery due to its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . Pyridine-carboxamide derivatives have been explored as key intermediates in the synthesis of receptor antagonists and for their application as inhibitors in various biological pathways . The presence of the trifluoromethyl group attached to an aromatic system is a feature common to numerous FDA-approved drugs, underscoring its value in the design of bioactive molecules . This combination of pharmacophores makes this compound a valuable building block for researchers in medicinal chemistry, particularly for constructing targeted libraries and probing structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1057090-00-2

Molecular Formula

C18H12F3N3O

Molecular Weight

343.3 g/mol

IUPAC Name

N-pyridin-2-yl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12F3N3O/c19-18(20,21)15-5-3-4-12(9-15)13-8-14(11-22-10-13)17(25)24-16-6-1-2-7-23-16/h1-11H,(H,23,24,25)

InChI Key

RRRXOPDNVYLSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CN=CC(=C2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate trifluoromethyl-substituted benzoyl chloride under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethylphenyl Group : A common feature in all listed compounds, this group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Carboxamide vs.
  • Heterocyclic Variations : Replacement of pyridin-2-yl with pyridazin-3-yl (rédafamdastat) or pyrazol-1-yl (ZINC3050972) alters electronic properties and steric bulk, influencing target selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Pivalamide derivatives (e.g., N-(3-cyano-5-fluoropyridin-2-yl)pivalamide) exhibit lower solubility due to bulky tert-butyl groups, whereas the target compound’s carboxamide linkage may improve aqueous solubility .
  • Metabolic Stability: The trifluoromethyl group in the target compound and rédafamdastat reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
  • Enzyme Inhibition Mechanisms : Compounds like the elastase inhibitor () rely on sulfonyl and pyrazolyl groups for active-site interactions, while the target compound’s dual pyridine system may favor π-π stacking with aromatic enzyme residues .

Q & A

Q. What are the key synthetic routes for N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:
  • Step 1 : Formation of the pyridine-3-carboxamide core via condensation of 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid with 2-aminopyridine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).
  • Key Considerations : Solvent selection (e.g., DCM for mild conditions) and stoichiometric control to minimize byproducts like unreacted intermediates .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1H^1H-NMR (δ 8.5–7.2 ppm for pyridine protons), 19F^{19}F-NMR (δ -60 to -65 ppm for CF3_3) .
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • Computational Analysis :
  • Hydrogen Bonding : Hydrogen bond donor (2) and acceptor (6) counts .
  • Lipophilicity : XLogP ~5.3, indicating moderate hydrophobicity .

Q. What functional groups influence its reactivity and bioactivity?

  • Methodological Answer :
  • Pyridine Rings : Participate in π-π stacking with biological targets (e.g., enzyme active sites) .
  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability via hydrophobic effects .
  • Carboxamide Linkage : Critical for hydrogen bonding with residues like serine or aspartate in enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Methodological Answer :
  • Core Modifications : Introduce substituents (e.g., halogens at the pyridine 4-position) to enhance binding affinity. For example, replacing CF3_3 with Cl improved selectivity in factor Xa inhibitors .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as the carboxamide’s role in binding thrombin’s S1 pocket .
  • Data Table :
ModificationIC50_{50} (nM)Selectivity (vs. Trypsin)
Parent Compound12010-fold
4-Cl Pyridine Derivative1550-fold
Source: Adapted from factor Xa inhibitor studies

Q. What mechanisms underlie its potential as an elastase inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Measure inhibition kinetics (Ki_i) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for human neutrophil elastase).
  • Molecular Dynamics (MD) : Simulate binding stability; the trifluoromethyl group stabilizes hydrophobic pockets in elastase’s active site .
  • Comparative Analysis : Analogues like AZD9668 (alvelestat) show similar binding modes, validated by X-ray crystallography .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate IC50_{50} discrepancies using both fluorescence-based and calorimetric (ITC) methods.
  • Structural Verification : Confirm batch purity via HPLC and X-ray diffraction to rule out polymorphic effects .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., >2 SD from mean) .

Q. What computational strategies predict its pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME Prediction : SwissADME for parameters like bioavailability (30–50% due to moderate LogP) and CYP450 metabolism .
  • PBPK Modeling : GastroPlus simulations to optimize dosing regimens (e.g., 2x daily oral administration) .

Q. How do structural analogs compare in toxicity profiles?

  • Methodological Answer :
  • In Silico Toxicity : Use Derek Nexus to predict hepatotoxicity (e.g., pyridine rings may induce CYP3A4).
  • In Vitro Testing : HepG2 cell viability assays (EC50_{50} >100 µM suggests low cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.